molecular formula C12H16BrNO B2573512 2-(4-bromophenyl)-N,N-diethylacetamide CAS No. 181364-80-7

2-(4-bromophenyl)-N,N-diethylacetamide

Cat. No.: B2573512
CAS No.: 181364-80-7
M. Wt: 270.17
InChI Key: HBJKQQLLTVPHHA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-diethylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide typically involves the reaction of 4-bromobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+DiethylamineThis compound+HCl\text{4-Bromobenzoyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzoyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetamide group can be oxidized to form corresponding acids or other derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(4-Bromophenyl)-N,N-diethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the diethyl groups.

    4-Bromophenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.

    N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.

Uniqueness

2-(4-Bromophenyl)-N,N-diethylacetamide is unique due to the presence of both the bromophenyl and diethylacetamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJKQQLLTVPHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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